5-Dechloro Roflumilast is a derivative of Roflumilast, which is primarily known as a phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease and other inflammatory conditions. The compound is characterized by the removal of a chlorine atom from the original Roflumilast structure, potentially altering its pharmacological properties and efficacy.
Roflumilast was initially developed as an anti-inflammatory drug and has been extensively studied for its therapeutic applications. The synthesis of 5-Dechloro Roflumilast can be derived from processes utilized in the preparation of Roflumilast, which involves various chemical reactions and purification methods.
5-Dechloro Roflumilast falls under the category of benzamides and aminopyridines, with its classification rooted in its structural components which include a benzene ring, a pyridine ring, and a substituted amide group.
The synthesis of 5-Dechloro Roflumilast typically involves several steps that include the modification of existing compounds to remove the chlorine atom. The general approach includes:
In one synthesis route, the reaction mixture is typically stirred at controlled temperatures (20-30°C) for several hours, followed by cooling and quenching with water to isolate the product. The use of solvents like N,N-Dimethylformamide during reactions helps facilitate the process by dissolving reactants effectively .
The molecular structure of 5-Dechloro Roflumilast can be represented as follows:
Spectroscopic data such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) can provide insights into the functional groups present and their environments within the molecule. For instance, characteristic peaks in IR spectra might indicate the presence of amide bonds and aromatic systems .
5-Dechloro Roflumilast can undergo various chemical reactions similar to those of Roflumilast, including:
The reaction conditions (temperature, pH, solvent choice) are crucial for achieving desired outcomes without decomposing sensitive functional groups .
As a phosphodiesterase-4 inhibitor, 5-Dechloro Roflumilast acts by blocking the enzyme phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate within cells. This results in:
Pharmacological studies often quantify enzyme inhibition potency through IC values, which indicate the concentration required to inhibit half of the enzyme activity .
Relevant analyses include spectroscopic methods that confirm structural integrity and purity post-synthesis .
5-Dechloro Roflumilast holds potential applications in:
The ongoing research into this compound may yield significant insights into its therapeutic potential and broaden its applications within medicinal chemistry.
5-Dechloro Roflumilast (CAS No. 1391053-75-0) is a benzamide derivative with the systematic name N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide. Its molecular formula is C₁₇H₁₅ClF₂N₂O₃, and it has a molecular weight of 368.76 g/mol [1]. Structurally, it differs from the parent drug roflumilast (C₁₇H₁₄Cl₂F₂N₂O₃) by the absence of one chlorine atom at the 5-position of the pyridine ring (Figure 1). This modification reduces its molecular weight by 35.45 g/mol compared to roflumilast (403.21 g/mol) and alters its hydrophobic properties, as evidenced by a lower calculated partition coefficient (cLogP) [1] [3] [10].
Table 1: Structural Comparison of Roflumilast and 5-Dechloro Roflumilast
Property | Roflumilast | 5-Dechloro Roflumilast |
---|---|---|
Molecular Formula | C₁₇H₁₄Cl₂F₂N₂O₃ | C₁₇H₁₅ClF₂N₂O₃ |
Molecular Weight (g/mol) | 403.21 | 368.76 |
Chlorine Atoms | 2 (positions 3,5-pyridine) | 1 (position 3-pyridine) |
CAS No. | 162401-32-3 | 1391053-75-0 |
The compound's stability is influenced by the labile amide bond and acid-sensitive cyclopropane ring. Spectroscopic characterization includes:
In roflumilast synthesis, 5-Dechloro Roflumilast arises primarily through two pathways:
Table 2: Degradation Pathways Generating 5-Dechloro Roflumilast
Stress Condition | Degradation Product | Significance |
---|---|---|
Oxidative (7.5% peracetic acid) | DP-8 (5-Dechloro Roflumilast) | Major impurity (≥0.5% peak area) |
Photolytic (ICH Q1B) | Secondary product | Requires control in final formulations |
Acidic Hydrolysis (6M HCl) | Not observed | Stable under acidic conditions |
As an impurity, it is monitored in roflumilast drug substances and products using HPLC-DAD/HRMS methods with a typical threshold of 0.15% [4] [8]. Regulatory guidelines (ICH Q3A/B) mandate strict control due to potential impacts on drug efficacy, though in silico ADMET predictions suggest lower PDE4 binding affinity compared to roflumilast [4].
The development of PDE4 inhibitors evolved from early non-selective agents like theophylline to subtype-selective molecules. Rolipram, a first-generation PDE4 inhibitor, exhibited potent anti-inflammatory effects but caused severe emesis due to PDE4D inhibition [2] [9]. Roflumilast emerged as a second-generation inhibitor with improved subtype selectivity (IC₅₀: PDE4B = 0.84 nM, PDE4D = 0.68 nM) and reduced side effects [5] [9].
5-Dechloro Roflumilast played a critical role in structure-activity relationship (SAR) studies during roflumilast optimization:
Recent efforts focus on inhaled PDE4 inhibitors (e.g., CHF6001) to minimize systemic exposure. 5-Dechloro Roflumilast remains a reference compound for impurity profiling in next-generation PDE4 therapeutics [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8